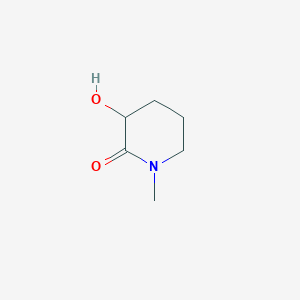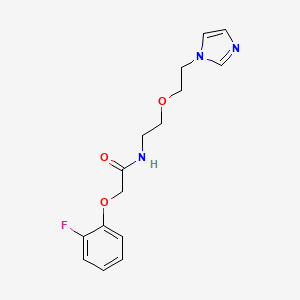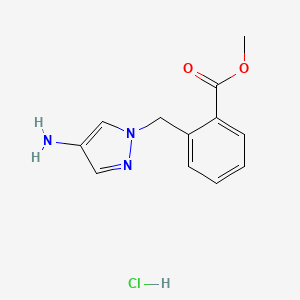
3-Hydroxy-1-methylpiperidin-2-one
Overview
Description
3-Hydroxy-1-methylpiperidin-2-one is a versatile organic compound belonging to the piperidinone family It is characterized by a piperidine ring with a hydroxyl group at the third position and a methyl group at the first position
Mechanism of Action
Target of Action
It’s known that piperidin-2-one derivatives, a class to which this compound belongs, have a wide range of bioactive properties . They are used in the synthesis of various medicines to treat diseases like inflammatory bowel disease and neurodegenerative diseases .
Mode of Action
During the alkylation process, the hydroxyl group can be protected or unprotected, leading to a different diastereomeric excess of the compound .
Biochemical Pathways
Piperidin-2-one derivatives are known to affect a variety of biochemical pathways due to their wide range of bioactive properties .
Result of Action
It’s known that piperidin-2-one derivatives have a wide range of bioactive properties and can have various effects at the molecular and cellular level .
Action Environment
It’s known that the synthesis of the compound can be influenced by factors such as the presence or absence of a hydroxyl protection group .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-1-methylpiperidin-2-one can be synthesized through various methods. One common approach involves the asymmetric synthesis from commercially available D-phenylglycinol and delta-valerolactone. The process includes alkylation with s-BuLi, which can be performed with or without hydroxyl group protection . The reaction conditions typically involve the use of solvents like dichloromethane and reagents such as tert-butyldimethylsilyl chloride for hydroxyl protection .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient and economical approaches, such as the one involving delta-valerolactone and D-phenylglycinol, is preferred to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-methylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce various piperidine derivatives .
Scientific Research Applications
3-Hydroxy-1-methylpiperidin-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Methylpiperidin-2-one: Lacks the hydroxyl group at the third position, making it less reactive in certain chemical reactions.
1-Methylpiperidin-2-one: Lacks both the hydroxyl and methyl groups, resulting in different chemical properties and applications.
Uniqueness
3-Hydroxy-1-methylpiperidin-2-one is unique due to the presence of both the hydroxyl and methyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and pharmaceuticals .
Properties
IUPAC Name |
3-hydroxy-1-methylpiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-4-2-3-5(8)6(7)9/h5,8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESIJJGWDALPCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33341-99-0 | |
| Record name | 3-hydroxy-1-methylpiperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2802102.png)


![N-[(6-Methylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B2802106.png)
![3-NITRO-N-{5-[(3-NITROPHENYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE](/img/structure/B2802109.png)

![Methyl 2-[(4,6-difluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2802111.png)
![Ethyl 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2802113.png)
![(3-Methylisoxazol-5-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2802114.png)
![2-difluoromethanesulfonyl-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide](/img/structure/B2802115.png)

![1-(3-Fluorobenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2802118.png)
![Diethyl 2-[(2-fluoroanilino)({2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl}sulfanyl)methylene]malonate](/img/structure/B2802119.png)
